molecular formula C6H10ClNO B079545 1-(Chloroacetyl)pyrrolidine CAS No. 20266-00-6

1-(Chloroacetyl)pyrrolidine

Cat. No.: B079545
CAS No.: 20266-00-6
M. Wt: 147.6 g/mol
InChI Key: AAOSLLBWWRKJIR-UHFFFAOYSA-N
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Description

1-(Chloroacetyl)pyrrolidine is an organic compound with the molecular formula C6H10ClNO It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Chloroacetyl)pyrrolidine can be synthesized through the reaction of pyrrolidine with chloroacetyl chloride. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions: 1-(Chloroacetyl)pyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted pyrrolidines.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines.

Comparison with Similar Compounds

  • 1-(Bromoacetyl)pyrrolidine
  • 1-(Iodoacetyl)pyrrolidine
  • 1-(Fluoroacetyl)pyrrolidine

Comparison: 1-(Chloroacetyl)pyrrolidine is unique due to its chloroacetyl group, which imparts specific reactivity and binding properties. Compared to its bromo, iodo, and fluoro analogs, the chloro derivative is more commonly used due to its balance of reactivity and stability. The bromo and iodo derivatives are more reactive but less stable, while the fluoro derivative is less reactive but more stable .

Properties

IUPAC Name

2-chloro-1-pyrrolidin-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10ClNO/c7-5-6(9)8-3-1-2-4-8/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAOSLLBWWRKJIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20174111
Record name 1-(Chloroacetyl)pyrrolidine
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Molecular Weight

147.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20266-00-6
Record name 2-Chloro-1-(1-pyrrolidinyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20266-00-6
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Record name 1-(Chloroacetyl)pyrrolidine
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Record name 1-(Chloroacetyl)pyrrolidine
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Record name 1-(chloroacetyl)pyrrolidine
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Record name 1-(CHLOROACETYL)PYRROLIDINE
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Synthesis routes and methods I

Procedure details

A solution of mL 2-chloroacetyl chloride (1.409 mL, 17.71 mmol) and THF (50 mL) was cooled to 0° C. and pyrrolidine (1.259 g, 17.71 mmol) was slowly added and stirred at ambient temperature for 3 hours. Partitioned between CH2Cl2 and water, and the organic layer was separated, dried, filtered, and concentrated to give the title compound (1.73 g, 66.19% yield) as a clear oil.
Quantity
1.409 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.259 g
Type
reactant
Reaction Step Two
Yield
66.19%

Synthesis routes and methods II

Procedure details

3-(2-(1-pyrrolidinyl)-2-oxoethyl)-4,5-dimethyl-thiazolium chloride was prepared from the reaction of N-(chloroacetyl)pyrrolidine with 4,5-dimethylthiazole. N-(chloroacetyl)pyrrolidine was prepared as follows. Pyrrolidine (63.9 g, 0.9 mol) was taken in methylene chloride (640 mL) and cooled to 0° C. in a salt-ice bath. To the stirred mixture was added chloroacetyl chloride (101.8 g in 450 mL of CH2, Cl2, 0.9 mol) dropwise keeping the inside temperature below 15° C. After adding the chloroacetyl chloride, the mixture was stirred for an hour at 5° C. Sodium hydroxide solution (7 M, 190 mL) was added with vigorous stirring such that the inside temperature did not exceed 20° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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63.9 g
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450 mL
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Reaction Step Three
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Reaction Step Four
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190 mL
Type
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Reaction Step Five

Synthesis routes and methods III

Procedure details

3.82 moles of pyrrolidine were added to a solution of 1.92 moles of chloroacetyl chloride in 600 ml of dichloromethane. The temperature was maintained at 0° C. The organic phase was washed with solutions of sodium hydrogen sulphate and sodium carbonate and dried. After evaporation of the solvent, 242 g of N-(2-chloroacetyl)pyrrolidine were obtained. 1.64 moles of this compound were dissolved in 500 ml of toluene and 231 ml of triethylamine were added. This was heated under reflux for 3 hrs and after cooling 311.5 g of product were isolated in the form of a precipitate. 119.07 g of the product obtained were dissolved in
Quantity
3.82 mol
Type
reactant
Reaction Step One
Quantity
1.92 mol
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

Pyrrolidine (63.9 g, 0.9 mole) was taken up in CH2Cl2 (640 mL) and cooled to 0° C. in a salt-ice water bath. To the stirred mixture was added chloroacetyl chloride (101.8 g in 450 mL of CH2Cl2, 0.9 mole) dropwise maintaining the internal temperature below 15° C. After adding the chloroacetyl chloride, the mixture was stirred for one hour at 5° C. Sodium hydroxide solution (7 M, 190 mL) was added with vigorous stirring such that the inside temperature did not exceed 20° C. The mixture was stirred for 15 minutes and the aqueous layer was separated. The organic layer was washed with saturated sodium bicarbonate solution (2×200 mL), water (1×200 mL) and dried over anhydrous sodium sulfate. The solvent was removed in vacuo and the residue was recrystallized from hexane to give 64.5 g (48.6% yield) of white plate crystals; mp 43° C.
Quantity
63.9 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
reactant
Reaction Step Two
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Reaction Step Three
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190 mL
Type
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Reaction Step Four
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640 mL
Type
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Reaction Step Five

Synthesis routes and methods V

Procedure details

To a solution of pyrrolidine (5 g, 0.07 mol) in dichloromethane (100 ml) at 0° C. was added triethylamine (11.8 ml, 0.084 mol) followed by dropwise addition of chloroacetyl chloride (6.2 ml 0.077 mol) in dichoromethane (20 ml), stirred for 2 hrs, left to warm to room temperature. The reaction was washed with water (2×100 ml), brine (1×100 ml), the organic layers were dried (MgSO4), filtered and evaporated to give the required product (9.8 g) which was used without purification.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
11.8 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
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6.2 mL
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20 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the improved synthesis method for (S)-1-chloroacetyl-pyrrolidine-2-carboxamide described in the research paper?

A: The research paper [] outlines a novel method for synthesizing (S)-1-chloroacetyl-pyrrolidine-2-carboxamide. The key improvement lies in the introduction of an aqueous post-treatment process. This process enhances the purity of the final product by efficiently removing impurities. [] The result is a higher yield (over 95%) of the target compound with a purity reaching 96%. [] This advancement is significant because it offers a more efficient and cost-effective method for producing this important pharmaceutical intermediate, potentially leading to more economical drug production.

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